Polyoxin B
Overview
Description
Polyoxin B is a nucleoside antibiotic that was first isolated from the soil bacterium Streptomyces cacaoi varasoensis in 1965 . It is primarily used as a microbial fungicide to control various pathogenic fungi in agriculture, including those affecting lawns, top fruit, and rice . This compound is known for its high antifungal activity and is widely used in crop protection.
Mechanism of Action
Target of Action
Milpan, also known as UP481S7UOD or Polyoxin B, is primarily targeted towards various plant pathogenic fungi, including Alternaria spp. and Botrytis spp . It is a microbial fungicide that is used on lawns, top fruit, and rice to control these fungi .
Mode of Action
Milpan interacts with its targets by inhibiting cell wall biosynthesis . This systemic action with protective properties disrupts the normal functioning of the fungi, thereby controlling their growth and spread .
Biochemical Pathways
The biochemical pathways affected by Milpan involve the biosynthesis of the fungal cell wall . By inhibiting this process, Milpan disrupts the integrity of the fungal cell wall, leading to the death of the fungi . The downstream effects include the control of fungal growth and the prevention of fungal diseases in plants .
Pharmacokinetics
It is known that milpan is produced by controlled fermentation , suggesting that it may be metabolized and excreted by the organisms that produce it.
Result of Action
The molecular and cellular effects of Milpan’s action result in the death of the targeted fungi . By inhibiting cell wall biosynthesis, Milpan disrupts the integrity of the fungal cell wall, leading to the death of the fungi . This results in the control of fungal growth and the prevention of fungal diseases in plants .
Action Environment
The action, efficacy, and stability of Milpan can be influenced by environmental factors. It is known that Milpan is used in various environments, including lawns, top fruit, and rice , suggesting that it may be effective in a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Milpan plays a significant role in biochemical reactions. It functions as a powerful competitive inhibitor of chitin synthetases . This is due to its structural similarity to UDP-N-acetylglucosamine, a substrate for chitin biosynthesis . The enzymes, proteins, and other biomolecules that Milpan interacts with are primarily involved in the synthesis of chitin, a key component of the cell walls of fungi .
Cellular Effects
The effects of Milpan on various types of cells and cellular processes are profound. By inhibiting chitin synthetase, Milpan disrupts the formation of the fungal cell wall, leading to the death of the fungal cell . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Milpan exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of chitin synthetase, inhibiting the enzyme and preventing the synthesis of chitin . This leads to changes in gene expression and cellular metabolism, ultimately resulting in the death of the fungal cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Milpan continues to exhibit its inhibitory effects on chitin synthetase
Metabolic Pathways
Milpan is involved in several metabolic pathways. It is synthesized through a complex process involving multiple enzymes and cofactors .
Preparation Methods
Polyoxin B is produced through controlled fermentation of Streptomyces cacaoi varasoensis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity. The compound is then isolated using techniques such as liquid chromatography and solid-phase extraction .
Chemical Reactions Analysis
Polyoxin B undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its nucleoside moiety.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polyoxin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside antibiotics and their chemical properties.
Comparison with Similar Compounds
These compounds share similar structures but differ in their nucleoside and peptidyl moieties, leading to variations in their antifungal activity . For example, polyoxin P and polyoxin O are novel analogs with different nucleoside moieties and varying levels of antifungal activity . Compared to other nucleoside antibiotics like nikkomycins, polyoxin B is unique in its specific inhibition of chitin synthetase and its high water solubility .
Properties
IUPAC Name |
2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNSPMAOIVQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871978 | |
Record name | {[2-Amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}{3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]oxolan-2-yl}acetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19396-06-6 | |
Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Polyoxin B?
A1: this compound acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a major component of fungal cell walls. [, ]
Q2: How does the inhibition of chitin synthase affect fungi?
A2: Inhibition of chitin synthase disrupts the formation of the fungal cell wall, ultimately leading to cell death. This is due to the loss of cell wall integrity, increased susceptibility to osmotic stress, and impaired cell division. [, ]
Q3: Are there specific morphological changes observed in fungi treated with this compound?
A3: Yes, this compound treatment can induce abnormal germ tube swelling in susceptible fungi. This is often accompanied by electrolyte leakage and the accumulation of UDP-N-acetylglucosamine, a precursor of chitin biosynthesis. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: While this specific information is not directly provided in the research papers, they describe this compound as a nucleoside peptide antibiotic. More detailed structural information can be found in chemical databases and literature specializing in natural product chemistry.
Q5: What can be said about the stability of this compound in different environments?
A5: One study observed partial degradation of this compound in stored kiwifruit samples after 6 months (degradation rate: 31.3%), while Kasugamycin, Validamycin A, and Ningnanmycin remained stable. [] This suggests that this compound's stability might be affected by specific environmental factors and requires further investigation.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not a catalyst. It functions as an inhibitor by binding to the active site of chitin synthase and blocking its activity. [, ]
Q7: How do structural differences between this compound and other Polyoxins affect their activity?
A8: While the papers don't provide a comprehensive SAR analysis, they highlight differences in the effects of this compound and Polyoxin D on insects. This suggests that even minor structural variations within the Polyoxin family can significantly impact their biological activity. []
Q8: What formulations of this compound are commonly used?
A9: Research mentions the use of this compound in various formulations, including wettable powder (WP) [, , , ] and solutions. [, , ] The choice of formulation likely depends on the intended application and desired release characteristics.
Q9: Are there strategies to enhance the stability or effectiveness of this compound formulations?
A10: One study mentions using white carbon as a carrier, along with co-formulants like sodium dodecyl sulfate, sodium lignosulfonate, and sodium tripolyphosphate, to formulate a this compound 10%WP. [] This suggests that formulation optimization can influence the product's stability and efficacy.
Q10: What are the safety considerations associated with the use of this compound?
A11: While the provided research primarily focuses on efficacy and mechanism of action, it highlights the importance of understanding potential environmental impacts and degradation pathways. [] Specific SHE regulations and guidelines should be consulted for safe handling and use.
Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A11: The provided research focuses mainly on the in vitro and in vivo efficacy of this compound against various fungi and insects. Specific details regarding its pharmacokinetic properties in different organisms require further investigation.
Q12: Against which plant pathogens has this compound shown efficacy?
A13: Research demonstrates the effectiveness of this compound against various plant pathogens, including Alternaria alternata, Alternaria mali, Alternaria kikuchiana, Botrytis cinerea, Cladosporium cladosporioides, Fusicoccum aescul, and Phoma destructiva. [, , , , , ]
Q13: What are some examples of in vivo studies demonstrating this compound's efficacy?
A14: Studies demonstrate this compound's effectiveness in controlling black spot disease in rapeseed caused by Alternaria brassicae. [] It was also effective in controlling powdery mildew in barley and cucumbers caused by Blumeria graminis f. sp. hordei and Sphaerotheca fuliginea, respectively. [, ]
Q14: Has resistance to this compound been reported in plant pathogens?
A15: Yes, resistance to this compound has been observed in some fungal species like Alternaria alternata and Alternaria mali. [, ]
Q15: What are the potential mechanisms of resistance to this compound?
A16: Research suggests that resistance might arise from reduced penetration of the antibiotic through the cell membrane to the enzyme site. [] Other potential mechanisms include modifications in the target enzyme, chitin synthase, or upregulation of efflux pumps that expel the compound from the cell.
Q16: Are there synergistic effects observed when this compound is combined with other fungicides?
A17: Yes, a synergistic effect was observed when this compound was combined with Iminoctadine triacetate in a commercial fungicide formulation called "Polybelin" against Polyoxin-resistant Alternaria alternata. This suggests that combining this compound with other fungicides can help overcome resistance and enhance its efficacy. []
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